1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]ethanone
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Overview
Description
1-[4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINO]-1-ETHANONE is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmacologically active compounds, particularly those used in the treatment of hypertension and benign prostatic hyperplasia.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINO]-1-ETHANONE typically involves the reaction of 4-amino-6,7-dimethoxyquinazoline with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of different piperazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
1-[4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINO]-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs used to treat hypertension and benign prostatic hyperplasia.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets, such as alpha-1 adrenergic receptors. By binding to these receptors, the compound can inhibit their activity, leading to the relaxation of smooth muscle in blood vessels and the prostate. This results in lowered blood pressure and improved urinary flow .
Comparison with Similar Compounds
Similar Compounds
Prazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension.
Terazosin: Similar to prazosin, it is used for treating hypertension and benign prostatic hyperplasia.
Doxazosin: Also an alpha-1 adrenergic receptor antagonist with similar therapeutic applications.
Uniqueness
1-[4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINO]-1-ETHANONE is unique due to its specific chemical structure, which allows for selective binding to alpha-1 adrenergic receptors. This selectivity can lead to fewer side effects compared to other compounds in the same class .
Properties
Molecular Formula |
C16H21N5O3 |
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Molecular Weight |
331.37 g/mol |
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H21N5O3/c1-10(22)20-4-6-21(7-5-20)16-18-12-9-14(24-3)13(23-2)8-11(12)15(17)19-16/h8-9H,4-7H2,1-3H3,(H2,17,18,19) |
InChI Key |
RYPUHXSUCBWYDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |
Origin of Product |
United States |
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